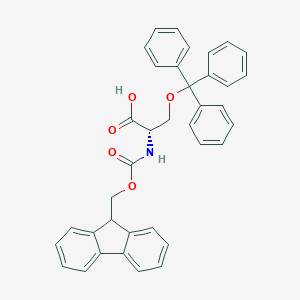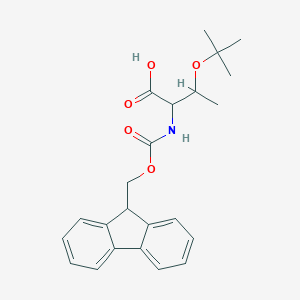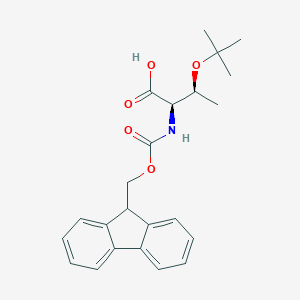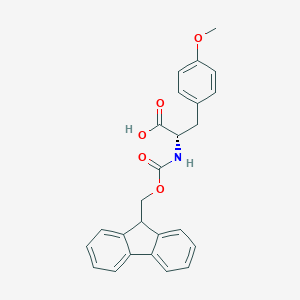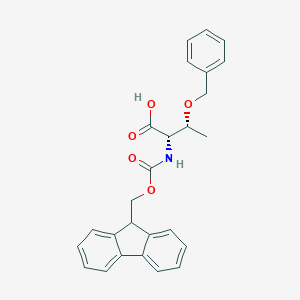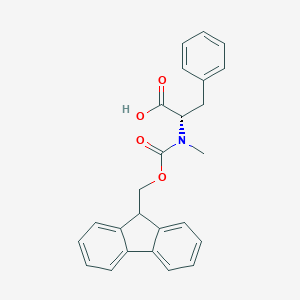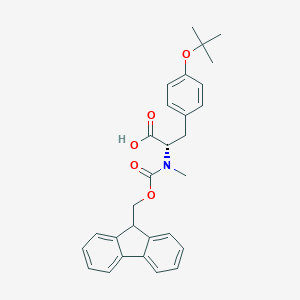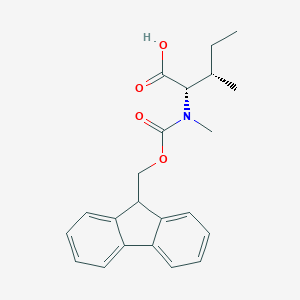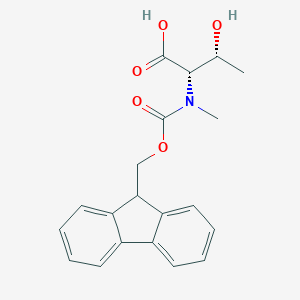
Fmoc-L-Propargylglycine
Vue d'ensemble
Description
Fmoc-L-Propargylglycine is an Fmoc protected glycine derivative . It is used for solid phase peptide synthesis techniques . This compound could be useful as an unusual amino acid analog to aid in the deconvolution of protein structure and function . It is a non-natural amino acid used for the triazole cross-link .
Synthesis Analysis
Fmoc-L-Propargylglycine is synthesized using standard Fmoc chemistry . An efficient multigram synthesis of alkynyl amino acid Fmoc-L-homopropargylglycine-OH has been described . A double Boc protection is optimized for high material throughput, and the key Seyferth–Gilbert homologation is optimized to avoid racemization .Molecular Structure Analysis
The molecular formula of Fmoc-L-Propargylglycine is C20H17NO4 . The molecular weight is 335.35 g/mol . The structure includes 27 non-H bonds, 15 multiple bonds, 6 rotatable bonds, 2 double bonds, 1 triple bond, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, and 1 carboxylic acid .Chemical Reactions Analysis
Fmoc-L-Propargylglycine is a building block for the introduction by Fmoc SPPS of an amino acid bearing an alkyne side chain . Such derivatives are useful tools for the synthesis of cyclic peptides by an alkyne-alkyne Glaser coupling .Physical And Chemical Properties Analysis
Fmoc-L-Propargylglycine appears as a white to off-white powder . The melting point is between 175 - 177 °C . The optical rotation is [a]D20 = -18 ± 1 ° (C=1 in DMF) .Relevant Papers One relevant paper titled “Fmoc-Modified Amino Acids and Short Peptides: Simple Bio-Inspired Building Blocks for the Fabrication of Functional Materials” discusses the self-organizations of Fmoc-modified simple biomolecules . Another paper titled “An Optimized Synthesis of Fmoc-l-Homopropargylglycine-OH” describes an efficient multigram synthesis of alkynyl amino acid Fmoc-L-homopropargylglycine-OH .
Applications De Recherche Scientifique
Fmoc-L-Propargylglycine is a non-natural amino acid that is used in the field of peptide synthesis . Here are some details:
- Specific Scientific Field : Peptide Synthesis .
- Summary of the Application : Fmoc-L-Propargylglycine is an Fmoc protected glycine derivative that is useful for solid phase peptide synthesis techniques . This compound could be useful as an unusual amino acid analog to aid in the deconvolution of protein structure and function .
- Methods of Application or Experimental Procedures : Fmoc-L-Propargylglycine is used for the introduction of an amino acid bearing an alkyne side chain by Fmoc Solid Phase Peptide Synthesis (SPPS) . Such derivatives are useful tools for the synthesis of cyclic peptides by an alkyne-alkyne Glaser coupling, involving Cu (OAc) 2 /pyridine and heating to 60 °C using microwaves .
-
Self-Assembly of Modified Amino Acids
- Specific Scientific Field : Physical Chemistry .
- Summary of the Application : Fmoc-L-Propargylglycine is used in the self-assembly of modified amino acids, which facilitates the formation of various structures that serve as excellent bio-organic scaffolds for diverse applications .
- Methods of Application or Experimental Procedures : The self-assembly of Fmoc protected single amino acids has attracted great interest due to their ease of synthesis and applications as functional materials . Controlled morphological transitions were observed through solvent variation .
- Results or Outcomes : The self-assembling materials can find diverse applications from antimicrobial materials to emulsifiers for food, cosmetic, and biomedical industries .
-
Design of Distinct Micro/Nanostructures
- Specific Scientific Field : Nanotechnology .
- Summary of the Application : Fmoc protected aliphatic single amino acids are novel scaffolds for the design of distinct micro/nanostructures .
- Methods of Application or Experimental Procedures : The design of these structures is achieved through a bottom-up approach that can be tuned by control of the environmental parameters .
- Results or Outcomes : The resultant self-assembled nanostructures are the first step towards the de novo design of functional materials .
-
Design of Functional Materials
- Specific Scientific Field : Materials Science .
- Summary of the Application : Fmoc-L-Propargylglycine is used in the design of functional materials . Elucidating the link between discrete molecular construction and resultant self-assembled nanostructures is the first step towards the de novo design of functional materials .
- Methods of Application or Experimental Procedures : The design of these structures is achieved through a bottom-up approach that can be tuned by control of the environmental parameters .
- Results or Outcomes : The resultant self-assembled nanostructures would be highly beneficial in manifold contexts. Self-assembling materials can find diverse applications from antimicrobial materials to emulsifiers for food, cosmetic, and biomedical industries .
Propriétés
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c1-2-7-18(19(22)23)21-20(24)25-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h1,3-6,8-11,17-18H,7,12H2,(H,21,24)(H,22,23)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGMNCKHNMRKFM-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370319 | |
| Record name | Fmoc-L-Propargylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-Propargylglycine | |
CAS RN |
198561-07-8 | |
| Record name | Fmoc-L-propargylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=198561-07-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fmoc-L-Propargylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



